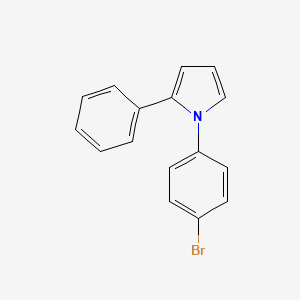

1-(4-bromophenyl)-2-phenyl-1H-pyrrole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(4-bromophenyl)-2-phenyl-1H-pyrrole” is a compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with a phenyl group at the 2-position and a 4-bromophenyl group at the 1-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring, along with the attached phenyl and 4-bromophenyl groups . Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry would typically be used to analyze the structure .Chemical Reactions Analysis

As a pyrrole derivative, this compound would be expected to undergo reactions typical of pyrroles and aromatic compounds. This could include electrophilic aromatic substitution, nucleophilic addition, and possibly reactions at the nitrogen atom .Applications De Recherche Scientifique

Photochemical and Electrocatalytic Properties

1-(4-Bromophenyl)-2-phenyl-1H-pyrrole and its derivatives have been utilized in photochemical applications. For instance, Das, Ghosh, and Koenig (2016) demonstrated the use of 1-(2-Bromophenyl)-1H-pyrrole in the synthesis of pyrrolo[1,2-a]quinolines and ullazines via visible light-mediated annulation processes. This method, which operates at room temperature without transition metal catalysts, showcases the potential of 1-(4-bromophenyl)-2-phenyl-1H-pyrrole in photochemical reactions (Das, Ghosh, & Koenig, 2016).

Electronic and Structural Analysis

Another aspect of 1-(4-Bromophenyl)-2-phenyl-1H-pyrrole research involves exploring its electronic and structural properties. Hildebrandt, Schaarschmidt, and Lang (2011) focused on the electronic intercommunication of iron centers in di- and tetraferrocenyl pyrroles, which included the study of a similar compound, 2,5-diferrocenyl-1-phenyl-1H-pyrrole. Their work on electronic and structural properties provides insights into the electrochemical characteristics of such compounds (Hildebrandt, Schaarschmidt, & Lang, 2011).

Luminescence and Polymer Research

The study of luminescent properties of polymers containing pyrrole derivatives has also been a significant area of research. Zhang and Tieke (2008) synthesized polymers with a pyrrolo[3,4-c]pyrrole-1,4-dione unit, displaying strong fluorescence and good solubility in organic solvents. This research demonstrates the potential of 1-(4-bromophenyl)-2-phenyl-1H-pyrrole in the development of novel luminescent materials (Zhang & Tieke, 2008).

Corrosion Inhibition

The derivatives of 1H-pyrrole, similar to 1-(4-bromophenyl)-2-phenyl-1H-pyrrole, have been explored as corrosion inhibitors. Zarrouk et al. (2015) studied 1H-pyrrole-2,5-dione derivatives, revealing their effectiveness in inhibiting carbon steel corrosion. This indicates the potential application of 1-(4-bromophenyl)-2-phenyl-1H-pyrrole in corrosion protection (Zarrouk et al., 2015).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-bromophenyl)-2-phenylpyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN/c17-14-8-10-15(11-9-14)18-12-4-7-16(18)13-5-2-1-3-6-13/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWOGJAMFCYQDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CN2C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]methyl}phenyl ether](/img/structure/B2464014.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 1-benzofuran-2-carboxylate](/img/structure/B2464018.png)

![{[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate](/img/structure/B2464020.png)

![8-{3-[(4-Bromophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2464023.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2464024.png)

![3,5-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2464026.png)

![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2464027.png)

![N-[3-(Hydrazinocarbonyl)phenyl]-2-methylbenzamide](/img/structure/B2464029.png)